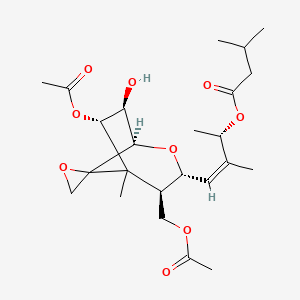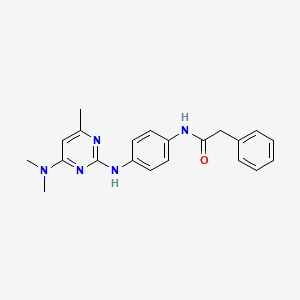
MT-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MT-4 is a high-performance wear-resistant cast iron compound. Its chemical composition includes carbon, silicon, manganese, phosphorus, sulfur, and chromium . This compound is known for its exceptional hardness and strength, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: MT-4 is synthesized through a series of chemical reactions involving the substitution of the 4′-hydroxyl group of moscatilin with a methoxy group . This process involves several steps, including the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using montmorillonite clay-based heterogeneous catalysts . These catalysts facilitate the synthesis of nitrogen heterocycle organic moieties, which are essential components of this compound. The process involves the use of water as a solvent, fast separation, shorter reaction times, and higher yields compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: MT-4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving this compound include various nitrogen heterocycle derivatives . These derivatives have unique properties that make them suitable for specific industrial and research applications.
Scientific Research Applications
MT-4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, this compound is used as a catalyst for various organic reactions. In biology, it is used to study the adhesion of ovarian cancer cells to the peritoneum . In medicine, this compound has shown potential in sensitizing ovarian cancer cells to paclitaxel . In industry, this compound is used to modify surfaces such as quantum dots, monolayers, and magnetic particles .
Mechanism of Action
The mechanism of action of MT-4 involves its ability to inhibit the adhesion of ovarian cancer cells to the peritoneum . This is achieved through the interaction of this compound with specific molecular targets and pathways, including the TG2/FN complex at the interface between cancer cells and the tumor niche . Additionally, this compound sensitizes ovarian cancer cells to paclitaxel, enhancing the effectiveness of this chemotherapy drug .
Comparison with Similar Compounds
MT-4 is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other nitrogen heterocycle derivatives, which also have applications in various fields . this compound stands out due to its exceptional wear resistance and ability to inhibit cancer cell adhesion .
List of Similar Compounds:- MT-6: Another nitrogen heterocycle derivative with similar applications in cancer research .
- Moscatilin: The precursor compound used in the synthesis of this compound .
- Various nitrogen heterocycle derivatives: Used in organic synthesis and industrial applications .
This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial settings.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-15-13-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUNAQXXGDUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
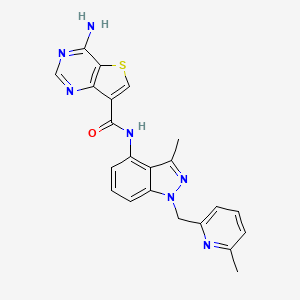
![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
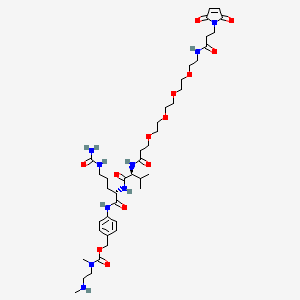
![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B8107578.png)
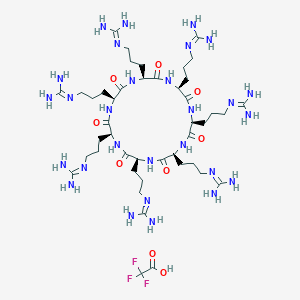
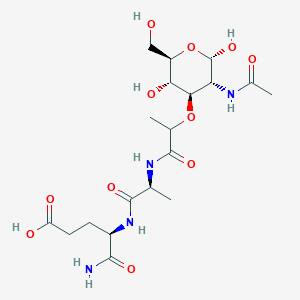
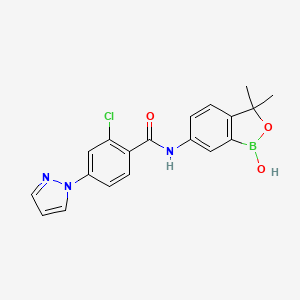
![2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-3H-purin-6-one](/img/structure/B8107587.png)
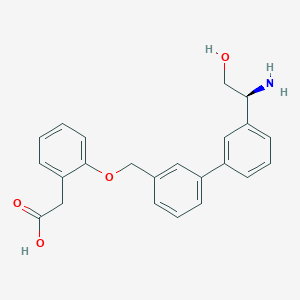
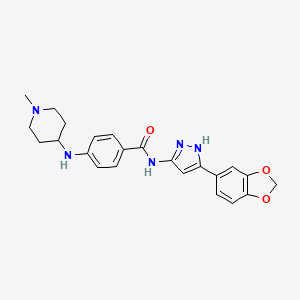
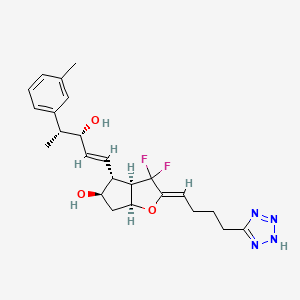
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B8107645.png)
